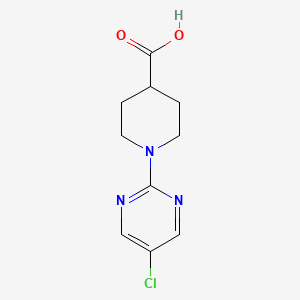

1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(5-chloropyrimidin-2-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O2/c11-8-5-12-10(13-6-8)14-3-1-7(2-4-14)9(15)16/h5-7H,1-4H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGSMQNJZRZBMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC=C(C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Foundation in Piperidine-4-Carboxylic Acid Derivatives

The structural core of 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid derives from piperidine-4-carboxylic acid, a six-membered heterocyclic amine with a carboxylic acid moiety. A common strategy involves substituting the hydrogen atom at the piperidine nitrogen with a 5-chloropyrimidin-2-yl group via nucleophilic aromatic substitution (SNAr). For example, in a protocol analogous to the synthesis of 1-(pyridin-4-yl)piperidine-4-carboxylic acid, ethyl isonicotinate and 4-chloropyridinium chloride undergo reflux in ethanol-water with triethylamine to yield the target compound. Adapting this method, 5-chloro-2-fluoropyrimidine could react with piperidine-4-carboxylic acid under similar conditions, leveraging the electron-withdrawing chlorine atom to activate the pyrimidine ring for substitution.

Optimization of Reaction Conditions

Critical parameters for SNAr include temperature, solvent polarity, and base selection. The synthesis of 1-(pyridin-4-yl)piperidine-4-carboxylic acid required heating at 150°C for 96 hours in a sealed tube, suggesting that analogous conditions may be necessary for the less reactive 5-chloropyrimidine derivative. Polar aprotic solvents like dimethylformamide (DMF) or ethanol-water mixtures enhance nucleophilicity, while bases such as triethylamine or potassium carbonate facilitate deprotonation of the piperidine nitrogen. A hypothetical reaction pathway is summarized below:

Coupling Reactions for Intermediate Formation

Carbodiimide-Mediated Amide Bond Formation

In cases where direct substitution is inefficient, intermediate coupling offers an alternative route. For instance, the synthesis of PROTACs (proteolysis-targeting chimeras) involving piperidine-4-carboxylic acid derivatives employs carbodiimide reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate the carboxylic acid for amide bond formation. Applying this methodology, piperidine-4-carboxylic acid could first be functionalized with a tert-butoxycarbonyl (Boc) protecting group, followed by HATU-mediated coupling with 2-amino-5-chloropyrimidine. Subsequent deprotection would yield the target compound.

Microwave-Assisted Synthesis

Recent advances in microwave-assisted organic synthesis (MAOS) reduce reaction times from days to hours. A patent describing the preparation of 4-piperidyl piperidine derivatives achieved cyclization and reduction steps within 3–5 hours using microwave irradiation. Adapting this approach, the coupling of 5-chloropyrimidine-2-amine with Boc-piperidine-4-carboxylic acid under microwave conditions (120°C, 300 W) could accelerate amide bond formation while minimizing side reactions.

Multi-Step Synthesis from Precursor Molecules

Hydrolysis and Decarboxylation Strategies

Multi-step syntheses often begin with ester-protected precursors. For example, ethyl piperidine-4-carboxylate can undergo nucleophilic substitution with 5-chloropyrimidine, followed by alkaline hydrolysis to free the carboxylic acid group. This mirrors the synthesis of 1-benzyl-4-piperidone, where ethyl esters were hydrolyzed using aqueous sodium hydroxide. A proposed pathway is:

Reductive Amination and Hydrogenolysis

In a patent detailing the synthesis of 4-piperidinylpiperidine, reductive amination of 1-benzyl-4-piperidone with piperidine using lithium aluminum hydride (LiAlH4) yielded the secondary amine, which was subsequently deprotected via hydrogenolysis. Translating this to the target compound, a benzyl-protected intermediate could be reduced and deprotected to isolate the free piperidine-4-carboxylic acid derivative.

Comparative Analysis of Synthetic Routes

Efficiency and Yield Considerations

The table below extrapolates data from analogous syntheses to estimate the efficiency of routes to this compound:

Environmental and Scalability Factors

Industrial-scale production prioritizes solvent recovery and catalyst reuse. The use of ethanol-water mixtures aligns with green chemistry principles, whereas DMF-based protocols necessitate stringent waste management. Hydrogenolysis with palladium catalysts offers scalability but requires high-pressure equipment.

Chemical Reactions Analysis

1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

Drug Development

1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid serves as a building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity. For instance, derivatives of this compound have been explored for their potential as:

- Antiviral Agents : Research indicates that compounds with similar structures exhibit antiviral properties, making this compound a candidate for further investigation in antiviral drug development .

- Anticancer Agents : The piperidine moiety is known for its role in anticancer drugs. The incorporation of the chloropyrimidine group may enhance selectivity and efficacy against cancer cells .

Enzyme Inhibition Studies

The compound has shown promise in studies aimed at inhibiting specific enzymes involved in disease pathways. For example, its structural features may allow it to act as an inhibitor of kinases or other enzymes critical for cell signaling in cancer and other diseases .

Synthetic Methodologies

This compound is utilized in various synthetic methodologies:

Synthesis of Biologically Active Compounds

Researchers have employed this compound as an intermediate in the synthesis of more complex molecules, particularly those aimed at targeting specific biological pathways. Its versatility allows chemists to create a range of derivatives that can be tailored for specific biological activities.

Reaction Pathways

The compound can participate in various chemical reactions, including:

- Coupling Reactions : It can be used in coupling reactions to form larger, more complex molecules.

- Functionalization : The carboxylic acid group provides opportunities for further functionalization, allowing for the introduction of additional bioactive groups .

Case Study 1: Antiviral Activity

A study investigated the antiviral activity of derivatives based on this compound against a range of viral pathogens. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting that modifications to the core structure could yield potent antiviral agents.

Case Study 2: Anticancer Efficacy

In another study, researchers synthesized several derivatives of this compound and evaluated their anticancer efficacy against various cancer cell lines. Some derivatives demonstrated promising results, leading to further exploration of their mechanisms of action and potential clinical applications.

Mechanism of Action

The mechanism of action of 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

Key structural analogs differ in halogen type, position, or additional functional groups on the pyrimidine ring:

*Calculated based on analog data.

Key Observations :

Pyridine vs. Pyrimidine Derivatives

Replacing pyrimidine with pyridine modifies aromaticity and hydrogen-bonding capacity:

Key Observations :

Functional Group Modifications

Additional functional groups influence reactivity and biological activity:

Key Observations :

- Trifluoromethyl Groups (CAS 406476-31-1): Increase lipophilicity and resistance to oxidative metabolism, common in CNS drug candidates .

Research and Pharmacological Relevance

- Antimicrobial Potential: Thiadiazole derivatives (e.g., CAS 2624132-01-8) highlight the role of heterocyclic piperidine-carboxylic acids in antimicrobial development .

- Kinase Targeting: Amino-substituted analogs () align with kinase inhibitor design paradigms, leveraging hydrogen-bonding interactions .

Biological Activity

1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₂ClN₃O₂

- Molecular Weight : 241.67 g/mol

- SMILES Notation : C1CN(CCC1C(=O)O)C2=NC(=NC=C2)Cl

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes, which may lead to the modulation of biochemical pathways. For instance, it has been shown to interact with cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation .

- G-Protein Coupled Receptors (GPCRs) : It has been investigated as a GPR119 agonist, which plays a role in glucose-dependent insulin release and incretin secretion, making it a candidate for type 2 diabetes treatment .

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. In vitro assays demonstrated its ability to suppress COX-2 activity with an IC₅₀ value comparable to standard anti-inflammatory drugs like celecoxib .

Anticancer Potential

Research indicates that this compound may possess anticancer properties. It has been evaluated for its effects on cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis.

Case Studies

- Diabetes Management : In a study involving rodent models, the compound was tested for its efficacy in enhancing insulin secretion via GPR119 activation. Results showed improved glucose tolerance and increased GLP-1 levels, suggesting potential for diabetes therapy .

- Inflammation Models : In carrageenan-induced paw edema models, compounds similar to this compound demonstrated significant reduction in inflammation markers, supporting its use as an anti-inflammatory agent .

Research Applications

The compound serves multiple roles in scientific research:

- Synthetic Intermediate : It is used as an intermediate in the synthesis of more complex organic molecules.

- Biological Tool : Investigated for its role in studying biological processes and interactions.

- Therapeutic Development : Explored for potential therapeutic applications in treating inflammatory diseases and metabolic disorders .

Data Summary Table

Q & A

Q. What are the common synthetic routes for preparing 1-(5-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid, and what catalysts are typically employed?

Methodological Answer: Synthesis often involves multi-step protocols, including:

- Palladium-catalyzed cross-coupling to attach the chloropyrimidine group to the piperidine ring. Catalysts like Pd(OAc)₂ with tert-butyl XPhos ligand and Cs₂CO₃ as a base are used under inert atmospheres (40–100°C) .

- Hydrolysis of ester intermediates (e.g., methyl or tert-butyl esters) using HCl (36.5% mass) at 93–96°C to yield the carboxylic acid moiety .

- Multi-step optimization may involve adjusting reaction time (17–72 hours) and purification via column chromatography .

Q. How can researchers ensure the purity of this compound post-synthesis?

Methodological Answer: Key techniques include:

Q. What safety precautions are necessary when handling this compound?

Methodological Answer: Based on structurally related compounds:

- Use PPE (gloves, goggles, lab coat) due to hazards like skin irritation (H315) and respiratory toxicity (H335) .

- Work in a fume hood to avoid inhalation of fine particles .

- Store in sealed containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. What strategies are effective in optimizing reaction yields when introducing the chloropyrimidine moiety to the piperidine ring?

Methodological Answer:

- Catalyst optimization : Increase Pd(OAc)₂ loading (0.5–1.5 mol%) and use Buchwald-Hartwig conditions for C–N bond formation .

- Temperature control : Maintain 80–100°C during coupling to minimize side reactions .

- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates .

- Real-time monitoring : Use TLC or LC-MS to track reaction progress and terminate at optimal conversion .

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) between synthesized batches?

Methodological Answer:

- Re-evaluate reaction conditions : Check for residual solvents (e.g., dioxane) or incomplete hydrolysis, which can alter NMR peaks .

- Advanced NMR techniques : Use 2D NMR (COSY, HSQC) to confirm regiochemistry and rule out isomers .

- Comparative analysis : Cross-reference data with literature or databases (SciFinder, PubChem) to validate assignments .

Q. What computational methods predict the physicochemical properties of this compound for drug discovery?

Methodological Answer:

- SwissADME : Predicts logP (lipophilicity), aqueous solubility, and bioavailability. For this compound, the carboxylic acid group enhances solubility but may limit blood-brain barrier penetration .

- Molecular docking : Assess binding affinity to target proteins (e.g., enzymes with piperidine-binding pockets) using AutoDock Vina .

- DFT calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to guide derivatization for enhanced stability .

Q. How can researchers mitigate the formation of byproducts during ester hydrolysis?

Methodological Answer:

- Acid concentration control : Use 6M HCl to avoid over-acidification, which can degrade the piperidine ring .

- Temperature modulation : Hydrolyze at 90–95°C instead of reflux to prevent decarboxylation .

- Neutralization protocols : Quench reactions with NaHCO₃ to stabilize the carboxylic acid product .

Data Contradiction Analysis

Q. How should conflicting reports about the compound’s stability in aqueous solutions be resolved?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.